![molecular formula C18H16ClNO2S B2731282 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-naphthamide CAS No. 2034442-60-7](/img/structure/B2731282.png)
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-naphthamide
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Description
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-naphthamide, also known as ML277, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. It is a selective activator of the K2P channel, which is involved in regulating the resting membrane potential of cells.
Scientific Research Applications
Synthesis and Characterization
A study by Özer et al. (2009) on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1yl substituents, provides insight into the structural properties of similar compounds. These derivatives were analyzed using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, showcasing their potential in further chemical applications and research (Özer, Arslan, VanDerveer, & Külcü, 2009).
Catalysis and Green Chemistry
Research by Yadav and Salunke (2013) highlighted the use of 2-methoxynaphthalene, an intermediate in the production of the non-steroidal anti-inflammatory drug naproxen, synthesized using greener methods. This work underscores the role of such compounds in developing more sustainable chemical processes (Yadav & Salunke, 2013).
Organic Electronics
Nakano et al. (2015) investigated molecular modifications on naphtho[2,3-b:6,7-b']dithiophene diimide (NDTI) derivatives to develop superior n-channel organic semiconductors. The introduction of electron-deficient substituents improved the electron mobility, demonstrating the potential of such compounds in organic thin-film transistors (OTFTs) (Nakano, Osaka, Hashizume, & Takimiya, 2015).
Anticancer Evaluation
Salahuddin et al. (2014) explored the anticancer properties of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, demonstrating the potential therapeutic applications of naphthalene derivatives in oncology (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Fluorescence Properties
The study by Zhengneng et al. (2013) on the synthesis and fluorescence property of novel 1,8-naphthalimide derivatives containing a thiophene ring revealed enhanced fluorescence properties, highlighting the application of such compounds in developing fluorescent materials (Zhengneng, Najun, Chuanfeng, Hua-jiang, Jianmei, & Qizhong, 2013).
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-22-15(16-9-10-17(19)23-16)11-20-18(21)14-8-4-6-12-5-2-3-7-13(12)14/h2-10,15H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGXBECWNFRKRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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